6-iodo-N-(2-propoxyphenyl)quinazolin-4-amine
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Overview
Description
6-iodo-N-(2-propoxyphenyl)quinazolin-4-amine is a synthetic organic compound belonging to the quinazoline family. Quinazolines are heterocyclic compounds known for their diverse biological activities and are widely studied for their potential therapeutic applications. This particular compound features an iodine atom at the 6th position, a propoxy group at the 2nd position of the phenyl ring, and an amine group at the 4th position of the quinazoline core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-iodo-N-(2-propoxyphenyl)quinazolin-4-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or formic acid.
Introduction of the Iodine Atom: The iodine atom can be introduced via an iodination reaction using iodine or an iodine-containing reagent.
Substitution with Propoxy Group: The propoxy group can be introduced through a nucleophilic substitution reaction using a suitable propoxy-containing reagent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-iodo-N-(2-propoxyphenyl)quinazolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a suitable base or catalyst.
Major Products
Oxidation: Oxidized derivatives of the quinazoline core.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted quinazoline derivatives with various functional groups replacing the iodine atom.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 6-iodo-N-(2-propoxyphenyl)quinazolin-4-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 6-iodo-N-(4-methoxyphenyl)quinazolin-4-amine
- 6-iodo-N-(2-ethoxyphenyl)quinazolin-4-amine
- 6-iodo-N-(2-butoxyphenyl)quinazolin-4-amine
Uniqueness
6-iodo-N-(2-propoxyphenyl)quinazolin-4-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the propoxy group at the 2nd position of the phenyl ring may confer distinct properties compared to other similar compounds.
Properties
Molecular Formula |
C17H16IN3O |
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Molecular Weight |
405.23 g/mol |
IUPAC Name |
6-iodo-N-(2-propoxyphenyl)quinazolin-4-amine |
InChI |
InChI=1S/C17H16IN3O/c1-2-9-22-16-6-4-3-5-15(16)21-17-13-10-12(18)7-8-14(13)19-11-20-17/h3-8,10-11H,2,9H2,1H3,(H,19,20,21) |
InChI Key |
HZYALEGLLXRESW-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=CC=C1NC2=NC=NC3=C2C=C(C=C3)I |
Origin of Product |
United States |
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